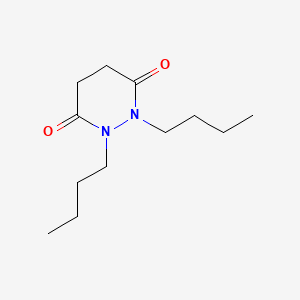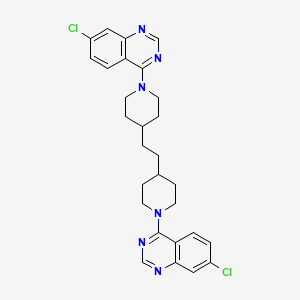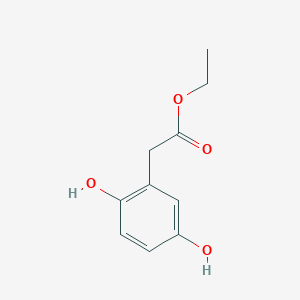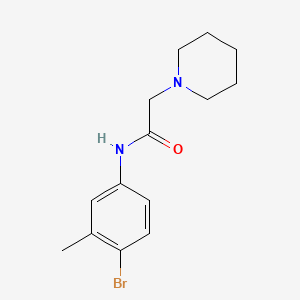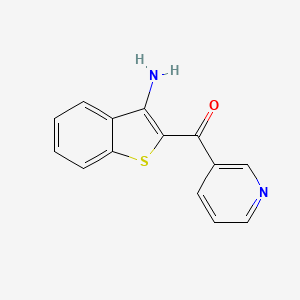
(3E)-6-(Tetrahydro-2H-pyran-2-yloxy)-3-hexen-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-6-(Tetrahydro-2H-pyran-2-yloxy)-3-hexen-1-OL is an organic compound characterized by the presence of a tetrahydropyran ring and a hexenol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-6-(Tetrahydro-2H-pyran-2-yloxy)-3-hexen-1-OL typically involves the reaction of a suitable hexenol precursor with tetrahydropyran. The reaction conditions often include the use of acid catalysts to facilitate the formation of the tetrahydropyran ring. The process may involve steps such as:
- Protection of the hydroxyl group in the hexenol precursor.
- Formation of the tetrahydropyran ring through cyclization.
- Deprotection of the hydroxyl group to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3E)-6-(Tetrahydro-2H-pyran-2-yloxy)-3-hexen-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond in the hexenol chain can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides and strong bases like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of ethers or esters depending on the substituent.
Aplicaciones Científicas De Investigación
(3E)-6-(Tetrahydro-2H-pyran-2-yloxy)-3-hexen-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma.
Mecanismo De Acción
The mechanism of action of (3E)-6-(Tetrahydro-2H-pyran-2-yloxy)-3-hexen-1-OL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- (3E)-5-(Tetrahydro-2H-pyran-2-yloxy)-3-penten-1-yn-1-ide
- (3E)-6-(Tetrahydro-2H-pyran-2-yloxy)-3-penten-1-yn-1-ide
Uniqueness
(3E)-6-(Tetrahydro-2H-pyran-2-yloxy)-3-hexen-1-OL is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
88730-60-3 |
|---|---|
Fórmula molecular |
C11H20O3 |
Peso molecular |
200.27 g/mol |
Nombre IUPAC |
(E)-6-(oxan-2-yloxy)hex-3-en-1-ol |
InChI |
InChI=1S/C11H20O3/c12-8-4-1-2-5-9-13-11-7-3-6-10-14-11/h1-2,11-12H,3-10H2/b2-1+ |
Clave InChI |
GDWHTYMAERZJCX-OWOJBTEDSA-N |
SMILES isomérico |
C1CCOC(C1)OCC/C=C/CCO |
SMILES canónico |
C1CCOC(C1)OCCC=CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


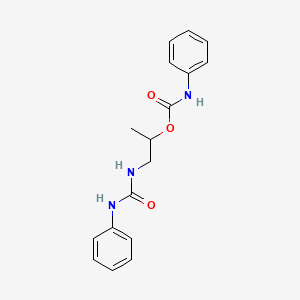
![(1E)-1-(4-nitrophenyl)ethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11955452.png)
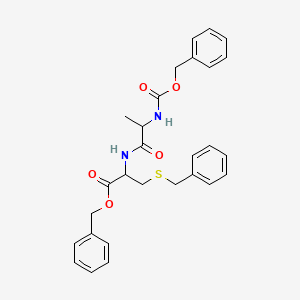

![Ethyl 4-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)benzoate](/img/structure/B11955464.png)

